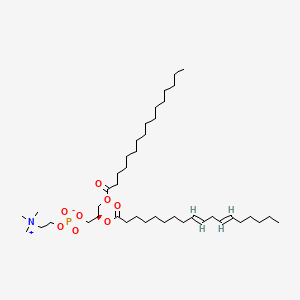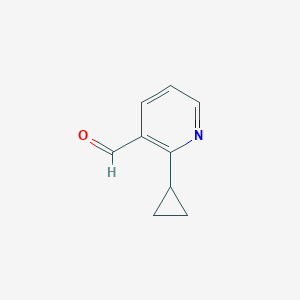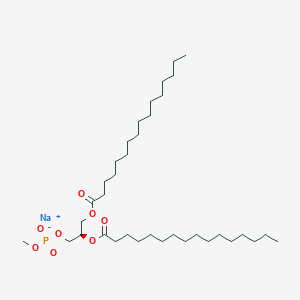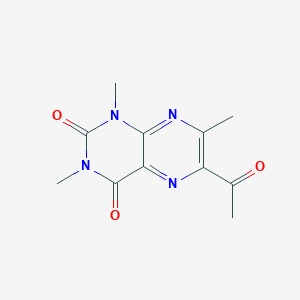
1,2-Diacyl-sn-glycero-3-phosphocholine
Übersicht
Beschreibung
A complex mixture of phospholipids, glycolipids, triglycerides, phosphatidylcholines, phosphatidylethanolamines, and phosphatidylinositols.
Lecithin is a phospholipid with a polar choline found in phosphoester linkage to diacylglycerol.
A complex mixture of PHOSPHOLIPIDS; GLYCOLIPIDS; and TRIGLYCERIDES; with substantial amounts of PHOSPHATIDYLCHOLINES; PHOSPHATIDYLETHANOLAMINES; and PHOSPHATIDYLINOSITOLS, which are sometimes loosely termed as 1,2-diacyl-3-phosphocholines. Lecithin is a component of the CELL MEMBRANE and commercially extracted from SOYBEANS and EGG YOLK. The emulsifying and surfactant properties are useful in FOOD ADDITIVES and for forming organogels (GELS).
Wirkmechanismus
Target of Action
L-alpha-Lecithin, also known as 1-hexadecanoyl-2-(9E,12E-octadecadienoyl)-sn-glycero-3-phosphocholine, is a major component of cell and organelle membranes . It plays a vital role in numerous physiological processes including signal transduction, DNA and histone methylation, and nerve myelination .
Mode of Action
L-alpha-Lecithin interacts with its targets primarily through its role as a precursor of different metabolites including the neurotransmitter acetylcholine (ACh), the membrane phospholipids phosphatidylcholine (PC) and sphingomyelin, and the methyl donor betaine . It is involved in the maintenance of cell membrane integrity, which is vital to all basic biological processes: information flow, intracellular communication, and bioenergetics .
Biochemical Pathways
L-alpha-Lecithin is involved in several metabolic pathways that lead to the formation of bioactive lipids. It serves as a reservoir for these lipids, which include lysophosphatidylcholine, phosphatidic acid, diacylglycerol, lysophosphatidylcholine, platelet-activating factor, and arachidonic acid . These lipids play crucial roles in various cellular functions and signaling pathways.
Pharmacokinetics
It is also known that the demand for choline, a component of L-alpha-Lecithin, increases during certain life stages such as pregnancy .
Result of Action
The action of L-alpha-Lecithin at the molecular and cellular level results in a variety of effects. It is involved in the maintenance of cell membrane integrity, which is vital to all basic biological processes . It also plays a role in signal transduction, DNA and histone methylation, and nerve myelination . Furthermore, it serves as a precursor for various bioactive lipids, which are involved in numerous cellular functions and signaling pathways .
Action Environment
The action, efficacy, and stability of L-alpha-Lecithin can be influenced by various environmental factors. For example, pH has been found to significantly impact the stability of oil/water emulsions stabilized by soybean lecithin, a type of L-alpha-Lecithin . Additionally, the demand for choline, a component of L-alpha-Lecithin, can increase under certain physiological conditions such as pregnancy .
Biochemische Analyse
Biochemical Properties
L-alpha-Lecithin is essential in biochemical reactions, particularly in the formation and maintenance of cell membranes. It interacts with various enzymes, proteins, and other biomolecules. For instance, L-alpha-Lecithin is a substrate for phospholipase A2, which hydrolyzes the fatty acid at the sn-2 position, producing lysophosphatidylcholine and a free fatty acid . This interaction is crucial for the remodeling of membrane phospholipids and the generation of bioactive lipid mediators. Additionally, L-alpha-Lecithin interacts with lecithin-cholesterol acyltransferase (LCAT), an enzyme that catalyzes the formation of cholesteryl esters from cholesterol and phosphatidylcholine . This reaction is vital for the transport of cholesterol in the bloodstream.
Cellular Effects
L-alpha-Lecithin influences various cellular processes, including cell signaling, gene expression, and metabolism. It is involved in the formation of lipid rafts, which are specialized membrane microdomains that play a key role in signal transduction . By modulating the composition and fluidity of cell membranes, L-alpha-Lecithin affects the activity of membrane-bound receptors and enzymes, thereby influencing cell signaling pathways. Furthermore, L-alpha-Lecithin has been shown to impact gene expression by altering the availability of lipid signaling molecules that act as transcriptional regulators . In terms of metabolism, L-alpha-Lecithin is involved in the transport and distribution of lipids within cells, affecting lipid homeostasis and energy production .
Molecular Mechanism
At the molecular level, L-alpha-Lecithin exerts its effects through various mechanisms. It binds to specific proteins and enzymes, modulating their activity. For example, L-alpha-Lecithin interacts with LCAT, facilitating the esterification of cholesterol . This interaction involves the binding of L-alpha-Lecithin to the active site of LCAT, promoting the transfer of a fatty acid from phosphatidylcholine to cholesterol. Additionally, L-alpha-Lecithin can act as a signaling molecule, influencing gene expression by binding to nuclear receptors and other transcription factors . These interactions can lead to changes in the expression of genes involved in lipid metabolism, inflammation, and cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-alpha-Lecithin can change over time due to its stability and degradation. L-alpha-Lecithin is relatively stable under physiological conditions, but it can be hydrolyzed by phospholipases, leading to the production of lysophosphatidylcholine and free fatty acids . These degradation products can have distinct biological activities, influencing cellular function and signaling. Long-term studies have shown that L-alpha-Lecithin can affect cellular processes such as membrane fluidity, lipid metabolism, and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of L-alpha-Lecithin vary with different dosages in animal models. At low doses, L-alpha-Lecithin has been shown to enhance cognitive function and memory by increasing the availability of choline, a precursor of the neurotransmitter acetylcholine . At high doses, L-alpha-Lecithin can have toxic effects, including liver damage and disruption of lipid metabolism . These adverse effects are likely due to the accumulation of free fatty acids and lysophosphatidylcholine, which can disrupt cellular homeostasis and induce inflammation.
Metabolic Pathways
L-alpha-Lecithin is involved in several metabolic pathways, including the synthesis and degradation of phospholipids. It is a key substrate for phospholipase A2, which hydrolyzes the fatty acid at the sn-2 position, producing lysophosphatidylcholine and a free fatty acid . This reaction is part of the Lands cycle, a pathway for the remodeling of membrane phospholipids . Additionally, L-alpha-Lecithin is involved in the synthesis of cholesteryl esters by LCAT, a crucial step in the transport of cholesterol in the bloodstream . These metabolic pathways are essential for maintaining lipid homeostasis and cellular function.
Transport and Distribution
L-alpha-Lecithin is transported and distributed within cells and tissues through various mechanisms. It is incorporated into lipoproteins, such as high-density lipoprotein (HDL) and low-density lipoprotein (LDL), which facilitate its transport in the bloodstream . Within cells, L-alpha-Lecithin is distributed to different cellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria . This distribution is mediated by specific transport proteins and lipid transfer mechanisms, ensuring the proper localization and function of L-alpha-Lecithin.
Subcellular Localization
The subcellular localization of L-alpha-Lecithin is critical for its activity and function. It is primarily localized in the plasma membrane, where it contributes to membrane structure and fluidity . Additionally, L-alpha-Lecithin is found in the endoplasmic reticulum, where it is involved in the synthesis of other phospholipids and lipoproteins . In mitochondria, L-alpha-Lecithin plays a role in energy production and lipid metabolism . The localization of L-alpha-Lecithin to specific cellular compartments is regulated by targeting signals and post-translational modifications, ensuring its proper function in various biochemical processes.
Eigenschaften
IUPAC Name |
(3-hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPULHDHAOZNQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H80NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Waxy solid or thick liquid (dependent on acid value); White when fresh, turns yellow to brown on exposure to air; [Merck Index] Yellow odorless solid; [MSDSonline] | |
| Record name | Lecithins | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lecithin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5816 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble in water, Soluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. Insoluble in acetone; practically insoluble in cold vegetable and animal oils., Soluble in about 12 parts cold absolute alcohol | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1008 | |
| Record name | LECITHINS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0305 at 24 °C/4 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1008 | |
| Record name | LECITHINS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Color is nearly white when freshly made, but rapidly becomes yellow to brown in air, Light-brown to brown, viscous semiliquid, Waxy mass when the acid value is about 20; pourable, thick fluid when the acid value is around 30 | |
CAS No. |
8002-43-5, 97281-47-5 | |
| Record name | Lecithin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15834 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lecithins | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lecithins | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phosphatidylcholines, soya | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LECITHINS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
236-237 °C | |
| Details | Fiume MZ; Internat J Toxicol 20(Suppl1): 21-45 (2001). Available from, as of Jul 20, 2016: https://online.personalcarecouncil.org/ctfa-static/online/lists/cir-pdfs/pr329.pdf | |
| Record name | LECITHINS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is lecithin and where is it found?
A1: Lecithin, chemically known as 1,2-Diacyl-sn-glycero-3-phosphocholine, is a phospholipid found abundantly in various natural sources. These include soybeans, sunflower seeds, egg yolks, and marine animals. []
Q2: What makes lecithin an attractive ingredient in various applications?
A3: Lecithin’s amphiphilic nature, possessing both hydrophilic and hydrophobic components, makes it a highly versatile compound. This unique characteristic allows lecithin to act as an effective emulsifier, promoting the mixing of oil and water-based substances. []
Q3: How does the fatty acid composition of lecithin vary across different sources?
A4: The fatty acid profile of lecithin differs significantly depending on its origin. For instance, oilseed lecithins, like those from cottonseed, groundnut, mustard, and sesame seeds, exhibit a predominance of unsaturated fatty acids, constituting 60-80% of their total fatty acid content. []
Q4: What is the significance of the positional distribution of fatty acids in lecithin?
A5: The arrangement of fatty acids within the lecithin molecule plays a crucial role in determining its physicochemical properties. Studies have shown that the majority of oilseed lecithins predominantly consist of SU (saturated-unsaturated) and UU (unsaturated-unsaturated) species. Specifically, mustard lecithin exhibits a high proportion of diunsaturated (UU) lecithin, reaching up to 69%. []
Q5: How does lecithin interact with cholesterol, and what is its implication in bile formation?
A6: Lecithin plays a crucial role in maintaining cholesterol solubility within bile. Studies have shown that the solubility of cholesterol in model bile systems, comprising bile salt, lecithin, inorganic salts, and water, is significantly influenced by the molar ratio of bile salt to lecithin. []
Q6: What is the role of lecithin in liposome formation and how can its properties be manipulated for drug delivery?
A8: Lecithin is a key component in the formation of liposomes, acting as the primary building block of these spherical vesicles. These liposomes can encapsulate various therapeutic agents, offering a controlled release mechanism for drug delivery applications. Techniques like the supercritical anti-solvent (SAS) process have been explored to produce micronized lecithin, which can be further hydrated to form liposomes with tailored sizes for enhanced drug encapsulation and delivery. []
Q7: How does lecithin interact with other components in food formulations?
A9: Lecithin can significantly influence the physicochemical and sensory attributes of food products. For example, in butter cake formulations, substituting butter with maltodextrin and egg yolk with lecithin has been shown to affect moisture content, fat content, calorie content, hardness, and cake volume. Sensory evaluations have indicated that a 50% substitution of butter with maltodextrin yields the most favorable results in appearance, taste, and overall acceptability. []
Q8: Can lecithin be used to encapsulate and protect sensitive bioactive compounds?
A10: Research has demonstrated the potential of utilizing lecithin, in combination with other natural emulsifiers and biopolymers, to encapsulate and protect sensitive compounds. One such example is the development of biopolymer carriers enriched with soy protein, soy lecithin, and alginate for the controlled release of thyme essential oil. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-acetylphenyl)carbamoyl]butanoicacid](/img/structure/B6596483.png)



![1-[3-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6596528.png)


![[1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride](/img/structure/B6596539.png)
![2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] phosphate](/img/structure/B6596551.png)


![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-2-methylpropanethioate](/img/structure/B6596572.png)

